![molecular formula C16H12N4O2 B5586835 N-3-pyridinyl-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5586835.png)
N-3-pyridinyl-3-(2-pyrimidinyloxy)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-3-pyridinyl-3-(2-pyrimidinyloxy)benzamide derivatives involves reactions under weak basic conditions, employing carboxylic acid chlorides and amines. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound similar in structure, is synthesized through a series of steps starting from basic pyridinyl and pyrimidinyloxy precursors (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of N-3-pyridinyl-3-(2-pyrimidinyloxy)benzamide derivatives is characterized by X-ray crystallography. These structures typically exhibit specific orientations of the pyridine and benzene rings, which are crucial for their biological activity and chemical reactivity (Artheswari et al., 2019).
Chemical Reactions and Properties
N-3-pyridinyl-3-(2-pyrimidinyloxy)benzamide compounds engage in various chemical reactions, including carbamoylation and cyclization processes. These reactions are often catalyzed by metals or occur under specific conditions, leading to diverse derivatives with unique properties (Chen et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, depend on the precise molecular arrangement and substituents present in the N-3-pyridinyl-3-(2-pyrimidinyloxy)benzamide molecules. These properties are essential for understanding the material's behavior in various environments and applications (Manessi‐Zoupa et al., 1994).
Chemical Properties Analysis
Chemically, N-3-pyridinyl-3-(2-pyrimidinyloxy)benzamide derivatives exhibit a range of reactivities, such as forming complexes with metals or undergoing oxidation and reduction reactions. These properties are influenced by the electronic and steric nature of the substituents on the pyridine and benzamide moieties (Fu et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-pyridin-3-yl-3-pyrimidin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-15(20-13-5-2-7-17-11-13)12-4-1-6-14(10-12)22-16-18-8-3-9-19-16/h1-11H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTGWFXAEJPKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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